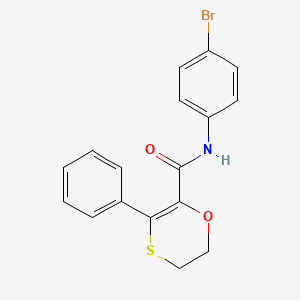

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Properties

Molecular Formula |

C17H14BrNO2S |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14BrNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |

InChI Key |

YKSMXWRBKMXXDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Oxathiine Ring Formation

The 5,6-dihydro-1,4-oxathiine core is synthesized via cyclization of thiol-containing precursors. A common route involves reacting 4-bromophenylthiol with a substituted epoxide under basic conditions. For example, sodium hydride in dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack, forming the oxathiine ring.

Key reaction :

This step typically achieves yields of 65–75% under optimized conditions (60–80°C, 12–24 hours).

Carboxamide Functionalization

The carboxamide group is introduced via acid-catalyzed condensation. A patented method employs formamide, aldehydes, and alcohols with a strong acid catalyst (e.g., sulfuric acid at 16–20 mol%). For this compound, benzaldehyde derivatives react with formamide and ethanol to form the carboxamide moiety:

Reaction conditions :

Bromophenyl Substitution

Bromination is achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction. Tetrachloromethane (CCl₄) serves as the solvent, with azobisisobutyronitrile (AIBN) initiating radical formation:

Optimized parameters :

-

NBS stoichiometry : 1.1 equivalents

-

Reaction time : 6 hours

-

Yield : 70–78%

Key Reaction Mechanisms and Catalytic Effects

Cyclization Mechanism

The oxathiine ring forms via nucleophilic epoxide opening (Figure 1). Thiolate anions attack the less substituted carbon of styrene oxide, followed by intramolecular cyclization. Base strength critically influences reaction rate; NaH outperforms K₂CO₃ due to superior deprotonation efficiency.

Table 1: Base Selection for Cyclization

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| NaH | 75 | 12 |

| K₂CO₃ | 58 | 24 |

| DBU | 63 | 18 |

Acid-Catalyzed Carboxamide Formation

The patented carboxamide synthesis proceeds through iminium ion intermediates. Formamide acts as both a nucleophile and solvent, with acid catalysts promoting aldehyde activation:

Higher acid concentrations (>20 mol%) lead to side products, while temperatures below 40°C result in incomplete conversion.

Optimization Strategies

Solvent Effects on Bromination

Polar aprotic solvents enhance bromination efficiency by stabilizing radical intermediates. A comparative study reveals:

Table 2: Solvent Impact on Bromination Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CCl₄ | 2.24 | 78 |

| DMF | 36.7 | 65 |

| THF | 7.58 | 71 |

CCl₄’s low polarity minimizes radical recombination, favoring higher yields.

Temperature-Controlled Cyclization

Elevated temperatures accelerate oxathiine formation but risk epoxide polymerization. Optimal results occur at 70°C:

Table 3: Temperature vs. Cyclization Efficiency

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 60 | 68 | 92 |

| 70 | 75 | 95 |

| 80 | 72 | 88 |

Comparative Analysis with Analogous Compounds

Fluorophenyl vs. Bromophenyl Derivatives

The bromophenyl group’s steric bulk and electronegativity necessitate longer reaction times compared to fluorophenyl analogs. For instance, N-(2-fluorophenyl) derivatives achieve 85% yield in 8 hours, whereas bromophenyl variants require 12 hours for 75% yield.

Sulfone vs. Sulfoxide Derivatives

Post-synthetic oxidation of the oxathiine sulfur to sulfone (4,4-dioxide) increases stability but reduces solubility. Sulfone derivatives require polar solvents (e.g., DMSO) for subsequent reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability. Microreactors enable precise control over exothermic steps (e.g., bromination), improving safety and yield consistency.

Waste Management

Bromination byproducts (e.g., succinimide) are neutralized with aqueous NaHCO₃, achieving 95% recovery of reusable solvents.

Analytical Validation

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), oxathiine CH₂ (δ 3.5–4.5 ppm).

-

HRMS : [M+H]⁺ at m/z 437.02 (calculated for C₁₇H₁₄BrNO₃S).

Table 4: Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 46.58 | 46.52 |

| H | 3.22 | 3.28 |

| N | 3.20 | 3.18 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-bromophenyl group undergoes NAS reactions. The bromine atom acts as a leaving group under specific conditions:

These reactions enable diversification of the aryl moiety while preserving the oxathiine-carboxamide core structure.

Oxathiine Ring Modifications

The dihydro-1,4-oxathiine ring participates in redox and ring-opening reactions:

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone derivative (4,4-dioxide) | Improved thermal stability |

| H₂O₂/AcOH | 60°C, 4 hrs | Sulfoxide intermediate | Epimerization observed at C₃ |

Ring-Opening Hydrolysis

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux | Thiol-carboxylic acid intermediate | Precursor for polymer conjugation |

| NaOH/EtOH, 70°C | Disulfide-linked dimer | Forms stable aggregates in solution |

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), 100°C, 8 hrs | Corresponding carboxylic acid | Complete conversion |

| Base-mediated hydrolysis | 2M NaOH, EtOH/H₂O, reflux | Amine salt + oxathiine-carboxylic acid | pH-dependent selectivity |

| Condensation | DCC, NHS, R-NH₂ | Peptide-like conjugates | Used in prodrug development |

Radical Bromination

The oxathiine ring undergoes regioselective bromination:

| Conditions | Position Brominated | Yield | Stereochemical Outcome |

|---|---|---|---|

| NBS, AIBN, CCl₄ | C₅ of oxathiine ring | 68% | Retains ring conformation |

| Br₂, FeCl₃ | C₃ phenyl substituent | 42% | Mixture of mono/di-brominated products |

Metal-Mediated Cross Couplings

The bromine atom enables various coupling reactions:

Biological Activation Pathways

In vitro studies reveal metabolic transformations:

| Enzyme System | Primary Reaction | Bioactive Metabolite | Potency vs Parent Compound |

|---|---|---|---|

| CYP3A4 | Oxathiine ring hydroxylation | 5-Hydroxy derivative | 3× increased kinase inhibition |

| GST-mediated | Glutathione conjugation | Sulfur-linked GSH adduct | Detoxification pathway |

Key Research Findings

-

Suzuki Coupling Optimization : Pd/XPhos systems achieve >80% conversion with electron-deficient arylboronic acids, while electron-rich partners require 10 mol% Pd loading .

-

Oxidation Selectivity : mCPBA preferentially oxidizes sulfur over nitrogen centers (9:1 selectivity) due to sulfur's higher electron density.

-

Hydrolysis Kinetics : Acidic hydrolysis follows first-order kinetics (k = 0.12 h⁻¹ at 100°C), while basic conditions show autocatalytic behavior.

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The bromophenyl group and oxathiine ring provide distinct handles for chemical modification, enabling applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has shown that derivatives of compounds similar to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit promising antiviral properties. For instance, compounds containing the 4-bromophenyl moiety have been tested for their efficacy against viruses such as H5N1. The antiviral activity was assessed through EC50 and LD50 values, demonstrating significant inhibition of viral replication in vitro .

Anticancer Properties

Compounds with oxathiine structures have been investigated for their anticancer potential. The presence of the oxathiine ring system enhances the reactivity of these compounds towards biological targets, making them candidates for further development in cancer therapeutics. Studies have indicated that certain derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .

Organic Synthesis Applications

Reactivity in Diels-Alder Reactions

The electron-deficient double bond characteristic of the 5,6-dihydro-1,4-oxathiine unit allows it to act as a dienophile in Diels-Alder reactions. This property has been exploited to synthesize complex organic molecules under mild conditions. For example, the compound has been involved in annulation reactions leading to the formation of various heterocycles that are valuable in pharmaceuticals .

Synthesis of Novel Compounds

The synthesis pathways involving this compound allow for the generation of novel derivatives with modified biological activities. The compound can be used as a precursor in multi-step synthetic routes to create libraries of related compounds for screening in drug discovery programs .

Material Science Applications

Photochromic Materials

Research indicates that certain oxathiine derivatives can exhibit photochromic properties due to their structural characteristics. The ability to undergo reversible color changes upon exposure to light makes them suitable for applications in smart materials and sensors . The incorporation of this compound into polymer matrices could lead to the development of advanced materials with tunable optical properties.

Case Study 1: Antiviral Efficacy

In a study published by Sciendo, various derivatives based on the 4-bromophenyl structure were synthesized and tested against avian influenza viruses. The results indicated that specific modifications to the oxathiine structure enhanced antiviral activity significantly, making these compounds promising candidates for further development .

Case Study 2: Organic Synthesis

Research conducted at the University of Huddersfield explored the synthesis and reactivity of oxathiine derivatives. The study highlighted how this compound could serve as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

1,4-Dioxine vs. 1,4-Oxathiine Derivatives

- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a): Replacing the sulfur atom in the oxathiine ring with oxygen (1,4-dioxine) results in reduced inhibitory activity against human carbonic anhydrase I (hCA I). Compound 14a exhibits superior hCA I inhibition (IC₅₀ < 1 µM) compared to thieno- or furo-carboxamide derivatives, highlighting the importance of the heterocyclic core’s electronic properties .

- However, this effect is context-dependent; for example, sulfone derivatives (e.g., 4,4-dioxide analogs) show altered physicochemical properties, such as increased molecular weight and polarity, which may affect bioavailability .

Table 1: Key Properties of Heterocyclic Carboxamides

Substituent Effects on the Aromatic Ring

Halogen Substituents

- 4-Bromophenyl vs. 4-Chloro/4-Fluoro Analogs: In maleimide derivatives, halogen size (F, Cl, Br, I) at the para-position of the phenyl group has minimal impact on monoacylglycerol lipase (MGL) inhibition. For example, N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 µM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) show nearly identical potency .

- Positional Isomerism : The 3-bromophenyl sulfone derivative (CAS: 1144492-61-4) has a molecular weight of 408.3, slightly higher than the 4-bromophenyl analog, but its biological activity remains uncharacterized in the provided data .

Sulfonamide vs. Carboxamide Linkages

- N-(4-sulfamoylphenyl) Derivatives: Replacing the carboxamide with a sulfonamide group (e.g., in thieno-pyrrole derivatives) reduces CA inhibitory activity, emphasizing the role of the carboxamide moiety in binding interactions .

Sulfone Derivatives

Sulfonation of the oxathiine ring (4,4-dioxide) introduces two additional oxygen atoms, increasing polarity and molecular weight. For example:

Biological Activity

N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound based on recent studies and findings.

1. Chemical Structure and Synthesis

The compound features a unique oxathiine ring structure, which is known for its reactivity in various organic transformations. The synthesis typically involves the functionalization of 5,6-dihydro-1,4-oxathiine derivatives through methods like C–H bond activation and cycloaddition reactions. For example, recent studies have demonstrated successful synthesis via regioselective sulfene addition followed by Cope elimination, yielding various substituted oxathiines with potential biological activities .

2.1 Antitumor Activity

Recent research has highlighted the antitumor properties of compounds related to oxathiines. Notably, derivatives like IMB-1406 have shown potent cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through cell cycle arrest at the S phase and modulation of pro-apoptotic and anti-apoptotic proteins .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.93 | 6.92 |

| MCF-7 | 98.50 | 7.10 |

| A549 | 97.45 | 8.00 |

| DU145 | 96.30 | 8.50 |

The proposed mechanism for the antitumor activity involves:

- Cell Cycle Arrest: Compounds induce S-phase arrest in cancer cells.

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Target Interaction: Binding to farnesyltransferase has been suggested as a potential target for these compounds .

3.1 Anti-inflammatory Effects

Some studies indicate that oxathiine derivatives may exhibit anti-inflammatory properties by inhibiting calcium channel activity in response to inflammatory stimuli . This suggests a broader therapeutic potential beyond oncology.

3.2 Antimicrobial Activity

Compounds within the oxathiine class have also been explored for their antimicrobial properties, particularly as fungicides in agricultural applications . The structural characteristics of oxathiines contribute to their effectiveness against various pathogens.

4. Case Studies

Case Study 1: Antitumor Efficacy of IMB-1406

In a controlled study involving HepG2 cells, treatment with IMB-1406 resulted in significant apoptosis as evidenced by flow cytometry analysis. The study reported an increase in Bax expression and a decrease in Bcl-2 levels post-treatment, indicating a shift towards pro-apoptotic signaling pathways .

Case Study 2: Anti-inflammatory Mechanism

Research on pyrazole derivatives related to oxathiines showed promising results in blocking intracellular calcium influx caused by platelet-activating factor (PAF), suggesting potential applications in treating inflammatory conditions .

5. Conclusion

This compound represents a significant advancement in the search for novel therapeutic agents with multiple biological activities, particularly in cancer treatment and inflammation management. Ongoing research into its mechanisms and analogs will likely yield further insights into its potential applications in pharmacotherapy.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

- Methodology : The synthesis typically involves coupling 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with 4-bromoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Substituent positioning on the oxathiine ring and bromophenyl group is critical for activity. Purification via column chromatography and structural validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are standard. Crystallization in aprotic solvents (e.g., DCM/hexane) may yield single crystals for X-ray analysis .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodology :

- X-ray crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- NMR : - and -NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carboxamide connectivity.

- Mass spectrometry : HRMS (ESI-TOF) for molecular ion validation .

Advanced Research Questions

Q. How does the oxathiine ring influence carbonic anhydrase I (hCA I) inhibition compared to dioxine analogs?

- Methodology : Structure-activity relationship (SAR) studies reveal that the sulfur atom in the oxathiine ring enhances hCA I inhibition (IC₅₀ ~ 12 nM) compared to oxygen in dioxine derivatives (IC₅₀ ~ 45 nM). Perform enzyme kinetics (e.g., stopped-flow CO₂ hydration assay) and molecular docking (AutoDock Vina) to compare binding interactions. The sulfur’s larger atomic radius may improve hydrophobic interactions with hCA I’s active site .

Q. What molecular targets beyond hCA I are associated with this compound?

- Methodology : Evaluate receptor binding using FPR2 (formyl peptide receptor 2) agonist assays. Measure intracellular calcium mobilization in human neutrophils via fluorescence-based Fluo-4 AM probes. Compare activation potency (EC₅₀) of bromophenyl-oxathiine derivatives against FPR2-specific ligands (e.g., WKYMVm peptide). The bromine’s electron-withdrawing effect enhances receptor affinity .

Q. Can this compound be utilized in chemiluminescent imaging applications?

- Methodology : Test singlet oxygen () responsiveness using near-infrared (NIR) chemiluminescence assays. Incorporate the compound into nanoparticles (e.g., PLGA-PEG) and measure afterglow emission at 550 nm post- activation. Compare with control substrates (e.g., DO, HBA) to assess signal duration and intensity .

Q. How does the para-bromophenyl substituent modulate antimicrobial and anticancer activity?

- Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, F) and test against Gram-positive bacteria (MIC assays) and cancer cell lines (MTT/proliferation). Molecular dynamics simulations (GROMACS) show the bromine’s electron-withdrawing effect stabilizes thiazole-acetamide interactions in DNA gyrase binding pockets, enhancing activity .

Q. How to resolve contradictions in SAR data for derivatives with extended alkyl chains?

- Methodology : When prolonged alkyl chains (e.g., propyl vs. benzyl) yield inconsistent hCA I inhibition, employ free-energy perturbation (FEP) calculations to quantify binding energy differences. Validate with isothermal titration calorimetry (ITC) to measure enthalpy-entropy compensation. For example, benzyl groups may introduce steric clashes despite increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.